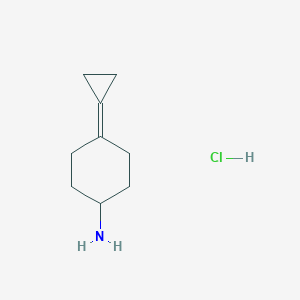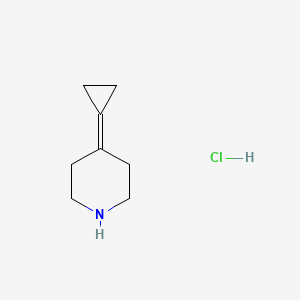
4-Chlor-3-fluor-2-(morpholin-4-yl)anilin
Übersicht
Beschreibung
“4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a compound that contains a morpholine ring and an aniline group. The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The aniline group consists of a benzene ring attached to an amino group. This compound also has chlorine and fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively, and a morpholin-4-yl group at the 2 position . The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution . The electron-donating morpholine group could potentially activate the benzene ring towards electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could potentially increase its solubility in polar solvents . The chlorine and fluorine atoms could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumor-Medikamenten
Die chemische Struktur von „4-Chlor-3-fluor-2-(morpholin-4-yl)anilin“ deutet auf eine mögliche Verwendung in der Entwicklung von Antitumor-Medikamenten hin. Verbindungen mit ähnlichen Strukturen wurden verwendet, um gezielte Antitumormittel wie Gefitinib und Pelitinib zu entwickeln .
Synthese von Herbiziden und Insektiziden
Fluorierte Verbindungen werden häufig bei der Synthese von Herbiziden und Insektiziden eingesetzt, da sie eine verbesserte biologische Aktivität aufweisen. Das Vorhandensein von Fluor in „this compound“ könnte auf seine Verwendung bei der Entwicklung neuer Agrochemikalien hindeuten .
Fluoreszierende Sonden für die chemische Biologie
Der Morpholinring in „this compound“ ist ein Merkmal, das häufig in fluoreszierenden Sonden vorkommt. Diese Sonden sind wichtige Werkzeuge in der chemischen Biologie, um verschiedene biologische Prozesse zu untersuchen .
Pharmazeutische Festformen
Verwandte fluorierte Chinazolin-Derivate wurden verwendet, um wasserfreie, ungeordnete kristalline Formen für pharmazeutische Anwendungen zu erzeugen. Dies deutet darauf hin, dass „this compound“ für ähnliche Anwendungen untersucht werden könnte .
Synthese neuer fluorierter Verbindungen
Die Verbindung könnte als Vorläufer für die Synthese neuer fluorierter Verbindungen mit potenziellen pharmazeutischen Anwendungen dienen, wie durch Forschung an ähnlichen Molekülen gezeigt wurde .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-3-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-1-2-8(13)10(9(7)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPTQSIBBWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)
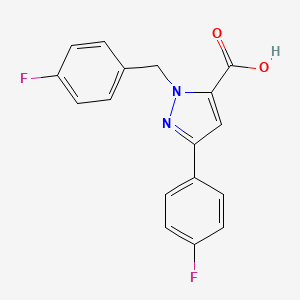
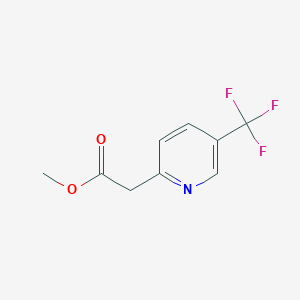
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
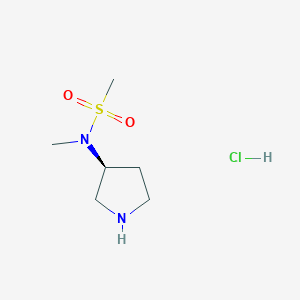
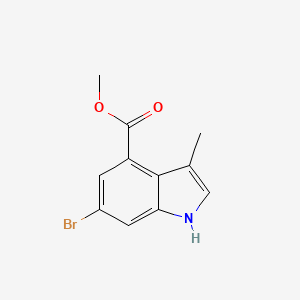
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)
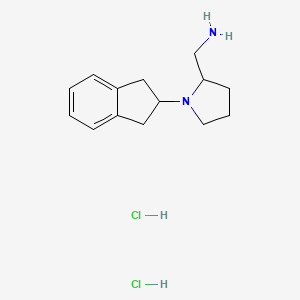
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)
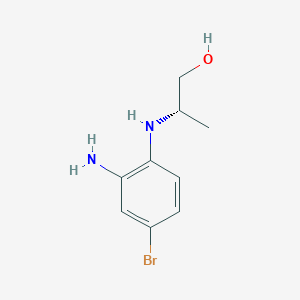
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)
